n-Octylphosphorylcholine

Membrane Protein Solubilization Detergent Removal Critical Micelle Concentration

n-Octylphosphorylcholine (OPC, also known as Fos-Choline-8, FC-8) is a synthetic, zwitterionic phosphocholine detergent with an octyl (C8) hydrophobic tail and a phosphorylcholine headgroup that mimics the outer leaflet of eukaryotic cell membranes. Its molecular weight is 295.36 g/mol, and it is typically supplied as a 1 M solution in water for direct use in biochemical applications.

Molecular Formula C13H30NO4P
Molecular Weight 295.36 g/mol
CAS No. 53255-89-3
Cat. No. B1202016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Octylphosphorylcholine
CAS53255-89-3
Synonymsn-octylphosphorylcholine
NOPPC
Molecular FormulaC13H30NO4P
Molecular Weight295.36 g/mol
Structural Identifiers
SMILESCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C
InChIInChI=1S/C13H30NO4P/c1-5-6-7-8-9-10-12-17-19(15,16)18-13-11-14(2,3)4/h5-13H2,1-4H3
InChIKeyMDNHUELOANFCGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





n-Octylphosphorylcholine (CAS 53255-89-3) for Membrane Protein Research: Properties and Specifications


n-Octylphosphorylcholine (OPC, also known as Fos-Choline-8, FC-8) is a synthetic, zwitterionic phosphocholine detergent with an octyl (C8) hydrophobic tail and a phosphorylcholine headgroup that mimics the outer leaflet of eukaryotic cell membranes . Its molecular weight is 295.36 g/mol, and it is typically supplied as a 1 M solution in water for direct use in biochemical applications . As an alkylphosphocholine, OPC belongs to a class of detergents widely employed for the solubilization and stabilization of integral membrane proteins, particularly in solution-state NMR and other structural biology workflows [1]. Its relatively short alkyl chain confers distinct biophysical properties, including a uniquely high critical micelle concentration (CMC) compared to longer-chain homologs .

Why Substituting n-Octylphosphorylcholine with Other Alkylphosphocholines or Detergents Compromises Experimental Reproducibility


Alkylphosphocholine detergents are not functionally interchangeable; their biophysical properties, and consequently their utility in membrane protein research, are exquisitely sensitive to hydrophobic chain length [1]. Substituting n-octylphosphorylcholine with a longer-chain analog like dodecylphosphocholine (FC-12) or tetradecylphosphocholine (FC-14) will drastically alter the detergent's critical micelle concentration (CMC), micelle size, and protein-solubilizing activity, often leading to either insufficient solubilization or irreversible protein denaturation [2][3]. Furthermore, the choice between a conventional alkylphosphocholine and a fluorinated derivative can determine whether a delicate membrane protein assembly is completely disrupted or preserved [4]. The quantitative evidence below demonstrates that for applications requiring a high-CMC, low-micelle-size detergent—such as facilitating detergent removal by dialysis or studying weakly hydrophobic proteins—n-octylphosphorylcholine offers a distinct and irreplaceable advantage that cannot be replicated by its closest in-class analogs.

Quantitative Differentiation of n-Octylphosphorylcholine from Its Closest Analogs: A Data-Driven Guide for Scientific Selection


Critical Micelle Concentration (CMC): A 76-Fold Difference Dictating Dialysis and Dilution Workflows

n-Octylphosphorylcholine (FC-8) exhibits a CMC of approximately 114 mM, which is 76-fold higher than that of the commonly used longer-chain analog dodecylphosphocholine (FC-12, CMC ~1.5 mM) and 950-fold higher than that of tetradecylphosphocholine (FC-14, CMC ~0.12 mM) [1]. This exceptionally high CMC is a direct consequence of its shorter C8 alkyl chain [2].

Membrane Protein Solubilization Detergent Removal Critical Micelle Concentration Fos-Choline

Micelle Aggregation Number and Hydrophobic Volume: Distinctly Small Assemblies for Minimizing Protein-Detergent Complex Size

While direct aggregation number data for n-octylphosphorylcholine (FC-8) is scarce, a clear trend exists within the alkylphosphocholine series. n-Decylphosphocholine (FC-10) has a reported aggregation number of 45–53, while n-dodecylphosphocholine (FC-12) is 65–80 [1]. Based on this trend and its short C8 chain, FC-8 is inferred to form micelles with an even smaller aggregation number and a correspondingly smaller hydrophobic volume than FC-10, FC-12, or FC-14 [2].

Membrane Protein NMR Micelle Size Aggregation Number SAXS

Membrane Protein Solubilization Selectivity: Preserving Purple Membrane Integrity Where Conventional Detergents Fail

A study directly comparing fluorinated octyl-phosphocholines (F-OPCs) with conventional detergents found that while n-octyl-β-D-glucoside, Triton X-100, and dioctanoylphosphatidylcholine significantly solubilized purple membranes (a model for delicate lipid/protein assemblies), none of the tested F-OPCs, which are closely related to n-octylphosphorylcholine, caused solubilization [1]. This demonstrates that the octyl-phosphocholine scaffold, particularly when fluorinated, possesses an exceptionally low-invasiveness profile.

Membrane Protein Solubilization Fluorinated Surfactants Purple Membrane Protein Stability

Enzymatic Activity Preservation: Lower Catalytic Support Compared to Medium-Chain Detergents Informs Optimal Use Case

A study measuring the catalytic activity of the integral membrane protein diacylglycerol kinase (DAGK) in various detergents found that activity in short-chain detergents like octylphosphocholine was substantially lower than in medium-chain detergents like dodecylphosphocholine or decylmaltoside [1]. This indicates that while FC-8 is a valid solubilizing agent, its short chain may not provide an optimal hydrophobic environment for the function of all membrane proteins.

Enzyme Activity Diacylglycerol Kinase NMR Sample Preparation Protein Conformation

Validated Application Scenarios for n-Octylphosphorylcholine Based on Quantitative Differentiation


Membrane Protein Sample Preparation for NMR Spectroscopy Requiring Detergent Removal

For solution NMR studies of membrane proteins where the detergent must be removed by dialysis prior to data acquisition, n-octylphosphorylcholine is the alkylphosphocholine of choice. Its CMC of ~114 mM enables efficient removal via dialysis, a procedure that is not feasible with the low-CMC detergents n-dodecylphosphocholine (CMC ~1.5 mM) or n-tetradecylphosphocholine (CMC ~0.12 mM) [1]. The resulting smaller protein-detergent complex size also promotes faster tumbling, improving spectral resolution [2].

Gentle Solubilization of Fragile, Multi-Subunit Membrane Protein Complexes

When working with delicate membrane protein assemblies like purple membrane, where maintaining the native lipid environment and protein-protein interactions is critical, octyl-phosphocholine-based detergents offer a distinct advantage. Direct comparative evidence shows that while conventional detergents (n-octyl-β-D-glucoside, Triton X-100, dioctanoylphosphatidylcholine) completely solubilize these structures, fluorinated octyl-phosphocholine analogs do not [3]. This indicates that n-octylphosphorylcholine and its derivatives are low-invasive surfactants capable of preserving membrane integrity during extraction and purification [3].

Screening for Optimal Detergent Conditions in Membrane Protein Crystallography

In the early stages of membrane protein crystallography, a detergent screen is often employed to identify conditions that yield stable, monodisperse protein. n-Octylphosphorylcholine serves as a key component in such screens due to its unique position in the alkylphosphocholine family. Its short C8 chain and high CMC of ~114 mM provide a distinct point on the hydrophobicity spectrum, allowing researchers to systematically evaluate the effect of detergent chain length on protein stability and crystal formation. Its behavior, which contrasts sharply with longer-chain analogs like FC-12 (CMC ~1.5 mM) and FC-14 (CMC ~0.12 mM) [1], provides valuable structure-activity relationship (SAR) data for optimizing crystallization conditions.

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